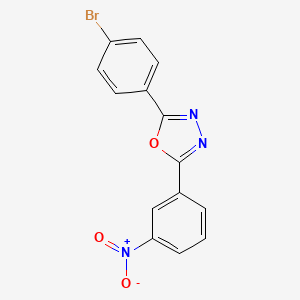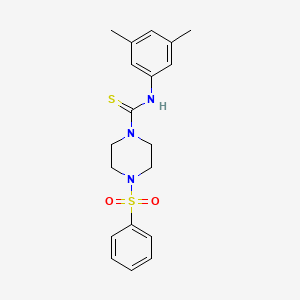
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as compound 1, is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. In inflammation research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. In inflammation research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce inflammation in animal models. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments, including its high purity, stability, and reproducibility in synthesis. However, one limitation of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is its low solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
For research on N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 include the development of novel analogs, the use of combination therapies, and further understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 involves the reaction of 3,5-dimethylphenylhydrazine with phenylsulfonyl chloride in the presence of triethylamine. The resultant product is then treated with piperazine-1-carbothioamide to yield N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1. The synthesis method has been optimized to yield high purity and yield of N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide 1 has been studied for its neuroprotective effects and potential in treating Alzheimer's disease.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-12-16(2)14-17(13-15)20-19(25)21-8-10-22(11-9-21)26(23,24)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGDIDYDNBORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
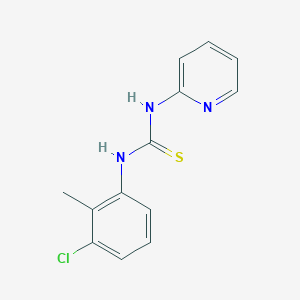
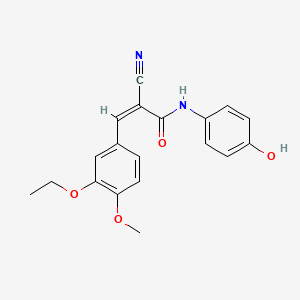
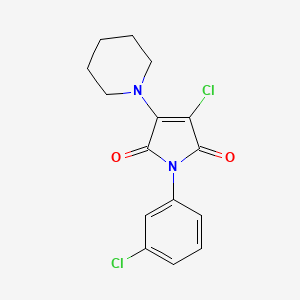
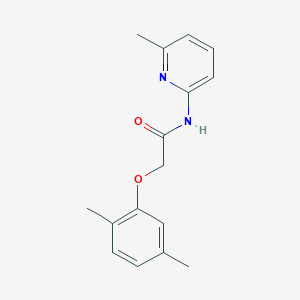
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
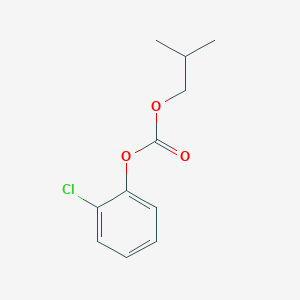
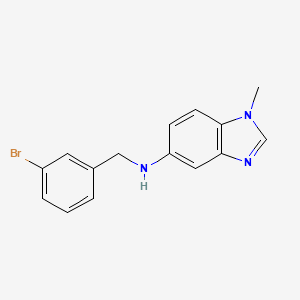
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)
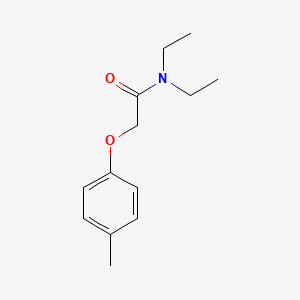
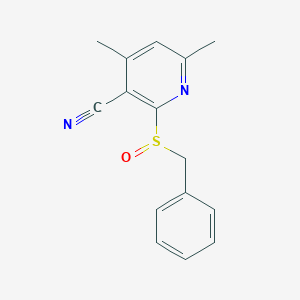
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)
